

Application Notes: Detection of Antibodies Against HIV gp120 (308-331) using ELISA

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Compound of Interest

Compound Name: HIV gp120 (308-331)

Cat. No.: B15565380

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Introduction

The Human Immunodeficiency Virus (HIV) envelope glycoprotein gp120 is crucial for viral entry into host cells, making it a primary target for the development of vaccines and therapeutic antibodies.[1][2][3] The 308-331 amino acid region of gp120 is located within the third variable loop (V3 loop), a domain that plays a significant role in co-receptor binding and is a key determinant of viral tropism.[4] Antibodies targeting this region can potentially neutralize the virus and inhibit its entry into host cells. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for detecting and quantifying antibodies against the **HIV gp120 (308-331)** peptide in serum and other biological samples. These application notes provide a detailed protocol and supporting data for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize quantitative data from immunogenicity studies involving the **HIV gp120 (308-331)** peptide.

Table 1: ELISA Optical Density (OD) and Cut-off Values

Target Peptide	Negative Control OD at 450 nm	Positive Control OD at 450 nm	Calculated Cut-off Value
HIV gp120 (308-331)	0.170 - 0.20	1.20 - 1.50	0.40

Data derived from immunogenicity studies in chickens.

Table 2: Inhibition ELISA Results

Target Peptide	Mean % Inhibition (Non-immunized)	Mean % Inhibition (Immunized)	p-value
HIV gp120 (308-331)	2.41 (± 0.63)	18.55 (± 2.47)	0.005

This table demonstrates the ability of antibodies generated against the gp120 (308-331) fragment to inhibit the binding of the peptide to a reference antibody, indicating the presence of specific, neutralizing antibodies.[\[5\]](#)

Experimental Protocols

Indirect ELISA Protocol for Detection of Anti-HIV gp120 (308-331) Antibodies

This protocol outlines the steps for a standard indirect ELISA to determine the presence and relative quantity of antibodies specific to the **HIV gp120 (308-331)** peptide.

Materials:

- 96-well polystyrene microplates
- **HIV gp120 (308-331)** synthetic peptide
- Coating Buffer (Carbonate-Bicarbonate buffer, pH 9.6)
- Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
- Blocking Buffer (3% non-fat dry milk in PBS)

- Sample Diluent (e.g., PBS)
- Test sera or antibody samples
- Positive and negative control sera
- Secondary Antibody (e.g., HRP-conjugated anti-human IgG)
- TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
- Stop Solution (e.g., 2N H₂SO₄)
- Microplate reader

Procedure:

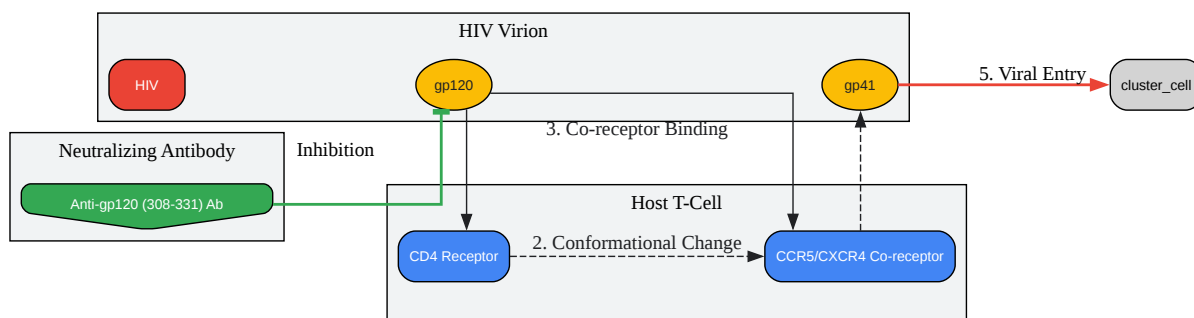
- Antigen Coating:
 - Dilute the **HIV gp120 (308-331)** peptide to a final concentration of 1-10 µg/mL in Coating Buffer.
 - Add 100 µL of the diluted peptide solution to each well of a 96-well microplate.
 - Incubate the plate for 4 hours at 37°C or overnight at 4°C.
- Washing:
 - Aspirate the coating solution from the wells.
 - Wash the plate four times with 200 µL of Wash Buffer per well.
- Blocking:
 - Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.
 - Incubate for 1-2 hours at room temperature.
- Washing:

- Aspirate the blocking solution.
- Wash the plate four times with 200 μ L of Wash Buffer per well.
- Primary Antibody Incubation:
 - Dilute the test sera, positive controls, and negative controls in Sample Diluent. A starting dilution of 1:100 is recommended, followed by serial dilutions if quantification is desired.
 - Add 100 μ L of the diluted samples to the appropriate wells.
 - Incubate for 1-2 hours at 37°C.
- Washing:
 - Aspirate the primary antibody solutions.
 - Wash the plate four times with 200 μ L of Wash Buffer per well.
- Secondary Antibody Incubation:
 - Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
 - Add 100 μ L of the diluted secondary antibody to each well.
 - Incubate for 1 hour at 37°C.
- Washing:
 - Aspirate the secondary antibody solution.
 - Wash the plate five times with 200 μ L of Wash Buffer per well.
- Substrate Development:
 - Add 100 μ L of TMB Substrate to each well.

- Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
- Stopping the Reaction:
 - Add 50 μ L of Stop Solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.
- Data Acquisition:
 - Read the absorbance of each well at 450 nm using a microplate reader.

Visualizations

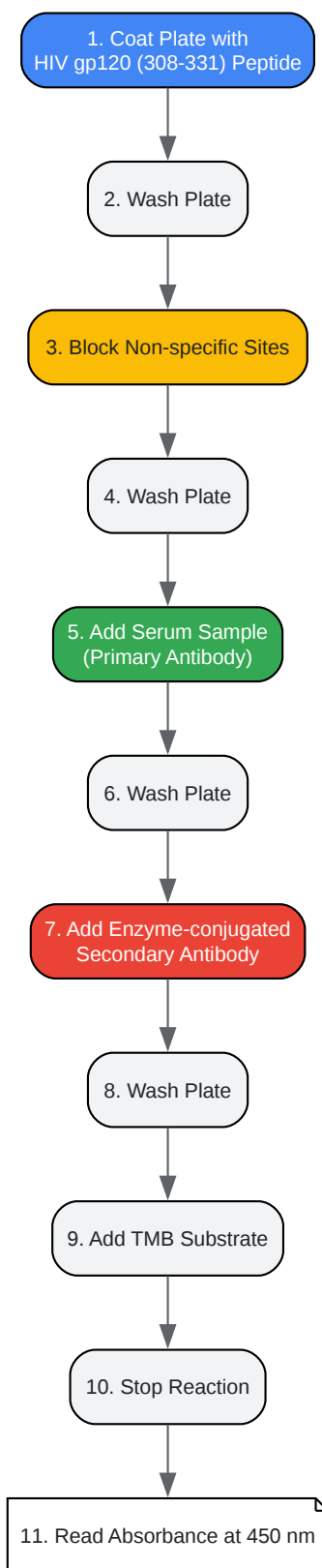
Diagram 1: HIV Entry into Host Cell and Inhibition by Anti-gp120 Antibodies



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Caption: HIV entry mechanism and neutralization by anti-gp120 antibodies.

Diagram 2: Indirect ELISA Workflow for Anti-gp120 Antibody Detection



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Caption: Step-by-step workflow for the indirect ELISA protocol.

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References

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